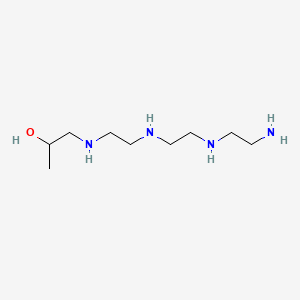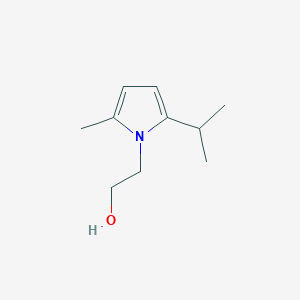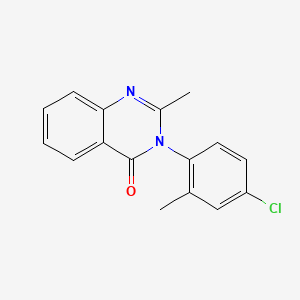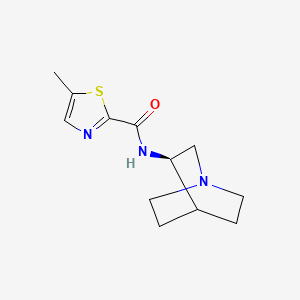
(R)-5-methyl-N-(quinuclidin-3-yl)thiazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-methyl-N-(quinuclidin-3-yl)thiazole-2-carboxamide is an organic compound that features a thiazole ring, a quinuclidine moiety, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-methyl-N-(quinuclidin-3-yl)thiazole-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Quinuclidine Moiety: The quinuclidine moiety can be introduced via nucleophilic substitution reactions, where a suitable quinuclidine derivative reacts with the thiazole intermediate.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where the thiazole-quinuclidine intermediate reacts with an appropriate amine.
Industrial Production Methods
Industrial production of ®-5-methyl-N-(quinuclidin-3-yl)thiazole-2-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinuclidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, ®-5-methyl-N-(quinuclidin-3-yl)thiazole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. Its quinuclidine moiety is of particular interest due to its potential to interact with nicotinic acetylcholine receptors.
Medicine
In medicinal chemistry, ®-5-methyl-N-(quinuclidin-3-yl)thiazole-2-carboxamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders or infections.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of ®-5-methyl-N-(quinuclidin-3-yl)thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinuclidine moiety is known to interact with nicotinic acetylcholine receptors, potentially modulating their activity. The thiazole ring may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
®-5-methyl-N-(quinuclidin-3-yl)thiazole-2-carboxamide: Unique due to its combination of a thiaz
特性
分子式 |
C12H17N3OS |
|---|---|
分子量 |
251.35 g/mol |
IUPAC名 |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-methyl-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C12H17N3OS/c1-8-6-13-12(17-8)11(16)14-10-7-15-4-2-9(10)3-5-15/h6,9-10H,2-5,7H2,1H3,(H,14,16)/t10-/m0/s1 |
InChIキー |
XOFRUGNVJOSQBQ-JTQLQIEISA-N |
異性体SMILES |
CC1=CN=C(S1)C(=O)N[C@H]2CN3CCC2CC3 |
正規SMILES |
CC1=CN=C(S1)C(=O)NC2CN3CCC2CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



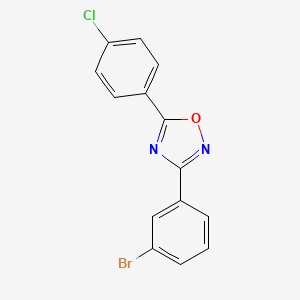
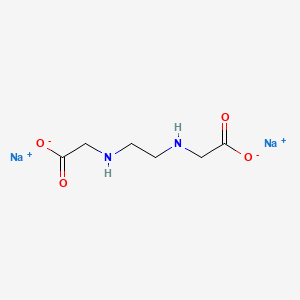

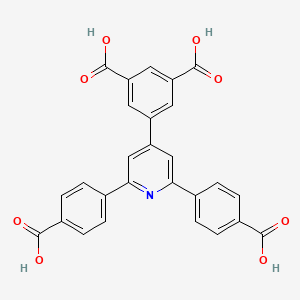
![3,3'-[(2,3-Dihydroxypropyl)imino]bispropiononitrile](/img/structure/B13739178.png)
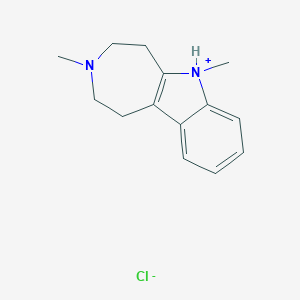

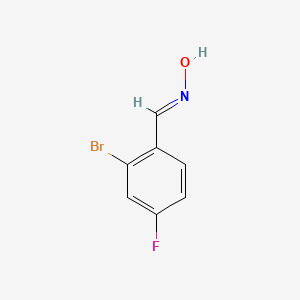
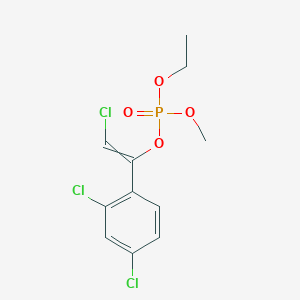
![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride](/img/structure/B13739210.png)
